Desmethoxy Fluvoxamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

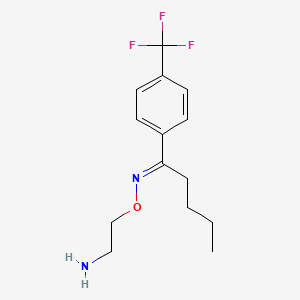

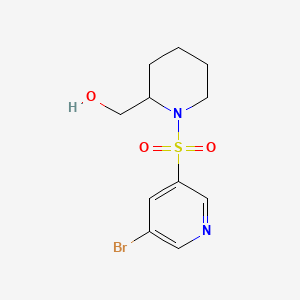

Desmethoxy Fluvoxamine is a compound related to Fluvoxamine . Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) used predominantly for the management of depression and obsessive-compulsive disorder .

Molecular Structure Analysis

Desmethoxy Fluvoxamine has a molecular formula of C14H19F3N2O and a molecular weight of 288.30900 . The molecule contains a total of 39 bonds, including 20 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 oxime (aromatic), and 1 primary amine (aliphatic) .

Aplicaciones Científicas De Investigación

Desensitization of 5-HT2C Receptors

Desmethoxy Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), has been studied for its effect on the 5-HT2C receptors. Chronic administration of fluvoxamine desensitizes these receptors, which is significant given the hypersensitivity of 5-HT2C receptors reported in anxiety disorders such as obsessive-compulsive, panic, and social anxiety disorders. This desensitization may contribute to the clinical efficacy of fluvoxamine in treating these conditions (Yamauchi et al., 2004).

Role in COVID-19 Treatment

Fluvoxamine has shown potential in COVID-19 treatment due to its anti-inflammatory properties and ability to regulate coagulopathy, potentially mitigating the cytokine storm in severe COVID-19 cases. It acts as an agonist for the sigma-1 receptor and controls inflammation, contributing to its clinical benefit in mild COVID-19 cases (Sukhatme et al., 2021).

Interaction with Cytochrome P450 (CYP) Enzymes

The interaction of fluvoxamine with cytochrome P450 enzymes, particularly CYP2C19, affects the pharmacokinetics of other drugs. This interaction has implications for drug dosing and effectiveness, as seen in the modulation of plasma concentrations of drugs like escitalopram (Yasui‐Furukori et al., 2016).

Photoisomerization and Reduced Activity

The photoisomerization of fluvoxamine, due to its C=N double bond, leads to the creation of an isomer with reduced activity on the 5-hydroxytryptamine transporter. This reduced activity suggests that light exposure might diminish the clinical efficacy of fluvoxamine, which is significant in understanding the drug's stability and efficacy (Miolo et al., 2002).

Effects on the Hypothalamic Pituitary Adrenal (HPA) Axis

Fluvoxamine treatment in patients with a history of sustained childhood abuse results in a significant reduction in the responsiveness of the HPA axis. This finding is particularly relevant for understanding the therapeutic effects of fluvoxamine in patients with borderline personality disorder (BPD) and post-traumatic stress disorder (PTSD) (Rinne et al., 2003).

Mecanismo De Acción

Target of Action

Desmethoxy Fluvoxamine, a derivative of Fluvoxamine, primarily targets the serotonin transporter (SERT) and the sigma-1 receptor (S1R) . The SERT plays a crucial role in the reuptake of serotonin, a neurotransmitter involved in mood regulation. The S1R is a chaperone protein at the endoplasmic reticulum with anti-inflammatory properties .

Mode of Action

Desmethoxy Fluvoxamine acts as a selective serotonin reuptake inhibitor (SSRI) . It binds to the SERT, inhibiting the reuptake of serotonin into the presynaptic neuron. This action increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission . Additionally, Desmethoxy Fluvoxamine is an agonist for the S1R, through which it controls inflammation .

Biochemical Pathways

Desmethoxy Fluvoxamine influences several biochemical pathways. By inhibiting the reuptake of serotonin, it affects the serotonergic pathway, leading to increased serotonergic neurotransmission . As an S1R agonist, Desmethoxy Fluvoxamine modulates innate and adaptive immune responses, thereby influencing the immune response pathway .

Pharmacokinetics

Fluvoxamine is well absorbed after oral administration, widely distributed in the body, and eliminated with a mean half-life of 15 hours, ranging from 9 to 28 hours . It exhibits nonlinear steady-state pharmacokinetics, meaning plasma concentrations are disproportionally higher when the dosage is increased .

Result of Action

The increased serotonergic neurotransmission resulting from Desmethoxy Fluvoxamine’s action can lead to improved mood regulation, making it useful in treating conditions like depression and anxiety . Its anti-inflammatory effects, stemming from its regulation of S1R, could potentially dampen cytokine storms, which are associated with severe cases of diseases like COVID-19 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Desmethoxy Fluvoxamine. For instance, the presence of other drugs metabolized by the same cytochrome P450 enzymes could affect its metabolism and efficacy. Additionally, patient-specific factors, such as age, liver function, and genetic variations in metabolizing enzymes, could also influence its pharmacokinetics and pharmacodynamics .

Propiedades

IUPAC Name |

2-[(E)-1-[4-(trifluoromethyl)phenyl]pentylideneamino]oxyethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F3N2O/c1-2-3-4-13(19-20-10-9-18)11-5-7-12(8-6-11)14(15,16)17/h5-8H,2-4,9-10,18H2,1H3/b19-13+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYWVEFPUVMRRCU-CPNJWEJPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C(=N\OCCN)/C1=CC=C(C=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desmethoxy Fluvoxamine | |

CAS RN |

1217216-82-4 |

Source

|

| Record name | Desmethoxy fluvoxamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217216824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESMETHOXY FLUVOXAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q6B2H40LL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]quinoline](/img/structure/B596288.png)

![2-(Dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B596290.png)

![(4aR,7aS)-hexahydrothieno[3,4-b][1,4]dioxine](/img/structure/B596292.png)

![4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol](/img/structure/B596295.png)